molecular formula C18H14N4O2 B7739121 2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one

2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one

Cat. No.: B7739121
M. Wt: 318.3 g/mol
InChI Key: JZNIQLXTUXCODF-UHFFFAOYSA-N
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Description

2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both a pyrrole and a quinazolinone moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the construction of the quinazolinone moiety. Key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Construction of the Quinazolinone Moiety: This often involves the cyclization of an anthranilic acid derivative with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of such complex organic compounds usually involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-phenylquinazolin-4-one, which also exhibit diverse biological activities.

    Pyrrole Derivatives: Such as 2,5-dimethylpyrrole, known for their roles in various chemical and biological processes.

Uniqueness

The uniqueness of 2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one lies in its combined pyrrole and quinazolinone structure, which may confer unique chemical reactivity and biological activity compared to other compounds with only one of these moieties.

Properties

IUPAC Name

2-(5-amino-3-oxo-1-phenyl-2H-pyrrol-4-yl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c19-16-15(14(23)10-22(16)11-6-2-1-3-7-11)17-20-13-9-5-4-8-12(13)18(24)21-17/h1-9H,10,19H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNIQLXTUXCODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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